An In-Depth Technical Guide to 1,3-Propane-d6-diamine (CAS 90375-98-7) for Advanced Research Applications
An In-Depth Technical Guide to 1,3-Propane-d6-diamine (CAS 90375-98-7) for Advanced Research Applications
Executive Summary: This guide provides a comprehensive technical overview of 1,3-Propane-d6-diamine (CAS 90375-98-7), a deuterated isotopologue of 1,3-Diaminopropane. Primarily utilized as a high-fidelity internal standard in quantitative mass spectrometry, this compound is crucial for enhancing the accuracy and reliability of analytical methods in drug development, metabolic studies, and clinical diagnostics. This document details its physicochemical properties, primary applications, and provides a validated experimental protocol for its use. It is intended for researchers, analytical scientists, and drug development professionals who require a deeper understanding of this critical analytical reagent.
Section 1: The Role of Deuterated Compounds in Modern Analytics
Isotopically labeled compounds, particularly those substituted with deuterium (a stable, heavy isotope of hydrogen), are indispensable tools in modern scientific research. The substitution of hydrogen with deuterium creates a molecule that is chemically identical to its parent but possesses a greater mass. This mass shift is the cornerstone of its utility.
The "Gold Standard" Internal Standard: In quantitative analysis using mass spectrometry (MS), such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is essential for precise and accurate quantification. An ideal IS should behave identically to the analyte of interest during sample preparation (e.g., extraction, derivatization) and chromatographic separation, but be clearly distinguishable by the mass spectrometer detector.
1,3-Propane-d6-diamine serves this role perfectly for the analysis of its non-labeled counterpart, 1,3-diaminopropane. Because the deuterium atoms do not significantly alter the polarity or chemical reactivity of the molecule, it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the MS source. However, its increased mass (M+6) allows the detector to measure it on a separate mass channel.[1][2] This co-measurement enables precise correction for any analyte loss during sample processing or fluctuations in instrument performance, thereby ensuring highly reliable and reproducible quantification.[3]
Section 2: Core Physicochemical Properties
1,3-Propane-d6-diamine is a colorless liquid at room temperature.[4][5] Its physical properties are very similar to its non-deuterated analogue, which is critical for its function as an internal standard.[6]
| Property | Value | Source(s) |
| Synonyms | 1,3-Diamino(propane-d6), 1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine | [2][7] |
| CAS Number | 90375-98-7 | [2] |
| Molecular Formula | C₃H₄D₆N₂ (or H₂NCD₂CD₂CD₂NH₂) | [2][4][8] |
| Molecular Weight | 80.16 g/mol | [2][7] |
| Exact Mass | 80.122058803 Da | [7] |
| Appearance | Clear, colorless liquid/oil | [4][5] |
| Boiling Point | ~140 °C (lit.) | [2][5] |
| Melting Point | ~-12 °C (lit.) | [2] |
| Density | ~0.959 g/mL at 25 °C | [2][5] |
| Isotopic Purity | Typically ≥98 atom % D | [2][4][8] |
| Chemical Purity | Typically ≥98% (CP) | [2][8] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Section 3: Applications in Research and Drug Development
The primary application of 1,3-Propane-d6-diamine is as an internal standard for the quantification of 1,3-diaminopropane.[1] 1,3-diaminopropane itself is a significant compound in various fields:
-
Industrial Chemistry: It serves as a precursor and building block for polymers, resins, pharmaceuticals, and agrochemicals.[6][9]
-
Biochemistry: It is a naturally occurring human and mouse metabolite, involved in metabolic pathways such as beta-alanine metabolism.[10][11]
-
Pharmacokinetics: Certain drugs are metabolized to N-methyl-1,3-propanediamine, making the quantification of this or related diamines crucial in drug safety and efficacy studies.[3]
Given these roles, accurate quantification is often required in complex matrices like plasma, urine, or tissue homogenates. The use of 1,3-Propane-d6-diamine enhances the accuracy of these measurements, supporting regulatory compliance and innovation in pharmaceutical development.[2][3]
Section 4: Experimental Protocol and Workflow
Workflow for Bioanalytical Quantification using an Internal Standard
This diagram illustrates the typical workflow in a regulated bioanalysis laboratory for quantifying an analyte (e.g., 1,3-diaminopropane) in a biological sample using its deuterated internal standard.
Protocol: Quantification of 1,3-Diaminopropane in Human Plasma
This protocol describes a method for the accurate quantification of 1,3-diaminopropane in human plasma using 1,3-Propane-d6-diamine as an internal standard, followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
1,3-Diaminopropane (Analyte)
-
1,3-Propane-d6-diamine (Internal Standard, IS)
-
LC-MS Grade Methanol and Acetonitrile
-
LC-MS Grade Water
-
Formic Acid
-
Human Plasma (K₂EDTA)
-
Protein Precipitation Agent: Acetonitrile with 0.1% Formic Acid
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 1,3-diaminopropane and dissolve in 10 mL of 50:50 Methanol:Water.
-
IS Stock (1 mg/mL): Accurately weigh 10 mg of 1,3-Propane-d6-diamine and dissolve in 10 mL of 50:50 Methanol:Water.
-
Analyte Working Solutions: Serially dilute the Analyte Stock to prepare a series of working solutions for calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS Stock solution with 50:50 Methanol:Water. The concentration of the IS should be chosen based on the expected mid-range concentration of the analyte.
3. Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike appropriate volumes of the Analyte Working Solutions into blank human plasma to create a calibration curve (e.g., 8 non-zero points).
-
Prepare QCs at a minimum of three concentration levels (low, medium, high) in the same manner.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL) and vortex briefly. Causality: Adding the IS at the earliest stage ensures it undergoes all subsequent steps alongside the analyte, providing the most accurate correction for variability.
-
Add 200 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
5. Illustrative LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
MS Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions (illustrative):
-
1,3-Diaminopropane: Q1: 75.1 -> Q3: 58.1 (Quantifier)
-
1,3-Propane-d6-diamine: Q1: 81.1 -> Q3: 64.1 (Quantifier)
-
6. Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Section 5: Safety, Handling, and Storage
While 1,3-Propane-d6-diamine is a deuterated compound, its chemical reactivity and toxicity are considered equivalent to its non-labeled parent compound, 1,3-diaminopropane.
-
Hazards: The parent compound is classified as a flammable liquid and vapor. It is harmful if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[7][12][13][14][15]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Butyl rubber, Neoprene), safety goggles, and a lab coat.[16][17] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[15][17] The compound is hygroscopic and should be stored under an inert atmosphere if possible.[15]
Section 6: Conclusion
1,3-Propane-d6-diamine (CAS 90375-98-7) is a high-purity, deuterated stable isotope that serves as an essential tool for researchers and analytical scientists. Its primary role as an internal standard in mass spectrometry-based quantification provides unparalleled accuracy and precision, which is critical for applications ranging from pharmaceutical development to metabolic research. Understanding its properties, applications, and proper handling is key to leveraging its full potential in generating reliable and high-quality analytical data.
References
-
1,3-Diaminopropane. Wikipedia. [Link]
-
Propane-1,3-dithiol. Wikipedia. [Link]
-
Showing Compound propane-1,3-diamine (FDB031131). FooDB. [Link]
-
Engineered bacterium produces 1,3-diaminopropane, an important industrial chemical. ScienceDaily. [Link]
-
1,3-Propanediamine. PubChem - NIH. [Link]
-
Safety Data Sheet: 1,3-Diaminopropane. Chemos GmbH&Co.KG. [Link]
-
1,3-Propanediol. NIST WebBook. [Link]
-
Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. PubMed. [Link]
-
(
ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_6)Propane-1,3-diamine. PubChem. [Link] -
1,3-Propane-d6-diol. PubChem - NIH. [Link]
-
1,3-Diaminopropane-[d6] CAS NO.90375-98-7. BOC Sciences - LookChem. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,3-二氨基(丙烷-d6) 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Propane-d6-diamine | CymitQuimica [cymitquimica.com]
- 5. 1,3-PROPANE-D6-DIAMINE CAS#: 90375-98-7 [amp.chemicalbook.com]
- 6. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 7. (~2~H_6_)Propane-1,3-diamine | C3H10N2 | CID 54466908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Diaminopropane-[d6], CasNo.90375-98-7 BOC Sciences United States [bocscichem.lookchem.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Showing Compound propane-1,3-diamine (FDB031131) - FooDB [foodb.ca]
- 11. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 1,3-Diaminopropane = 99 109-76-2 [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. 1,3-Diaminopropane | 109-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. 1,3-DIAMINOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. chemos.de [chemos.de]
